

1,1,2,2-Tetrafluoroethane: A Potential Green Solvent? A Comparative Guide

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Compound of Interest

Compound Name: 1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514

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The pursuit of sustainable chemistry has intensified the search for green solvents that minimize environmental impact without compromising performance. This guide provides a comprehensive validation of **1,1,2,2-Tetrafluoroethane** (HFC-134) as a potential green solvent, comparing its properties and performance with established green alternatives. While its isomer, 1,1,1,2-Tetrafluoroethane (HFC-134a), is widely used as a refrigerant and propellant, this guide focuses on the lesser-studied HFC-134, evaluating its viability for chemical synthesis and pharmaceutical applications based on available data.

Physicochemical Properties: A Comparative Overview

A solvent's utility is fundamentally determined by its physical and chemical properties. The following table compares key physicochemical data of **1,1,2,2-Tetrafluoroethane** with other common solvents, including some recognized as "greener" alternatives.

Property	1,1,2,2-Tetrafluoroethane (HFC-134)	Water	Ethanol	Acetone	Supercritical CO2
CAS Number	359-35-3[1]	7732-18-5	64-17-5	67-64-1	124-38-9
Molecular Formula	C2H2F4[1]	H2O	C2H5OH	C3H6O	CO2
Molar Mass (g/mol)	102.03[1]	18.02	46.07	58.08	44.01
Boiling Point (°C)	-19.9[1]	100	78.37	56	31.1 (critical temp)
Melting Point (°C)	-89[1]	0	-114.1	-94.9	-56.6 (triple point)
Density (g/cm³)	0.477 (critical)[1]	1	0.789	0.784	0.468 (critical)
Vapor Pressure (MPa)	3.77 (critical) [1]	0.0023	0.0059	0.024	7.38 (critical)
Solubility in Water	Data not available	Miscible	Miscible	Miscible	0.15 g/100 mL

Environmental and Safety Profile

A critical aspect of a green solvent is its environmental footprint and safety for handling. This section compares the known environmental and safety data for **1,1,2,2-Tetrafluoroethane** with other solvents. It is important to note that while its isomer, HFC-134a, has an ozone depletion potential of zero, it is a potent greenhouse gas.[2] The complete environmental profile for HFC-134 is not as extensively documented.

Parameter	1,1,2,2-Tetrafluoroethane (HFC-134)	Water	Ethanol	Acetone	Supercritical CO2
GHS Hazard Class	Gases Under Pressure, Liquefied gas	Not classified	Flammable liquid	Flammable liquid, Eye irritant	Gas under pressure
Ozone Depletion Potential (ODP)	Assumed to be 0 (no chlorine)	0	0	0	0
Global Warming Potential (GWP, 100-yr)	Data not readily available for HFC-134. HFC-134a has a GWP of 1430.	0	Low	Low	1
Toxicity	Low acute toxicity expected. High concentrations can cause asphyxiation. [3]	Non-toxic	Low toxicity	Low toxicity	Low toxicity
Flammability	Non-flammable[4]	Non-flammable	Highly flammable	Highly flammable	Non-flammable
Biodegradability	Expected to be low. HFC-134a shows no significant biodegradation.[5]	N/A	Readily biodegradable	Readily biodegradable	N/A

Experimental Protocols

Due to the limited documented use of **1,1,2,2-Tetrafluoroethane** as a solvent in published research, this section provides a representative experimental protocol for a common organic reaction—a Suzuki-Miyaura cross-coupling—using a recognized green solvent, in this case, a water-ethanol mixture. This protocol can serve as a template for designing experiments to validate the performance of **1,1,2,2-Tetrafluoroethane** as a solvent substitute.

Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize 4-phenylpyridine from 4-bromopyridine hydrochloride and phenylboronic acid.

Materials:

- 4-bromopyridine hydrochloride
- Phenylboronic acid
- Palladium(II) acetate (catalyst)
- Triphenylphosphine (ligand)
- Potassium carbonate (base)
- Ethanol
- Deionized water

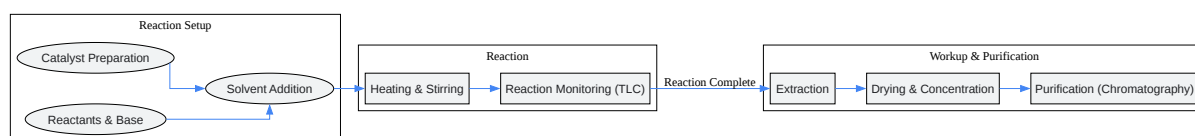
Procedure:

- To a 100 mL round-bottom flask, add 4-bromopyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
- Add a magnetic stir bar to the flask.
- In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in 5 mL of ethanol.

- Add the catalyst solution to the reaction flask, followed by 15 mL of deionized water.
- Fit the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After 2 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

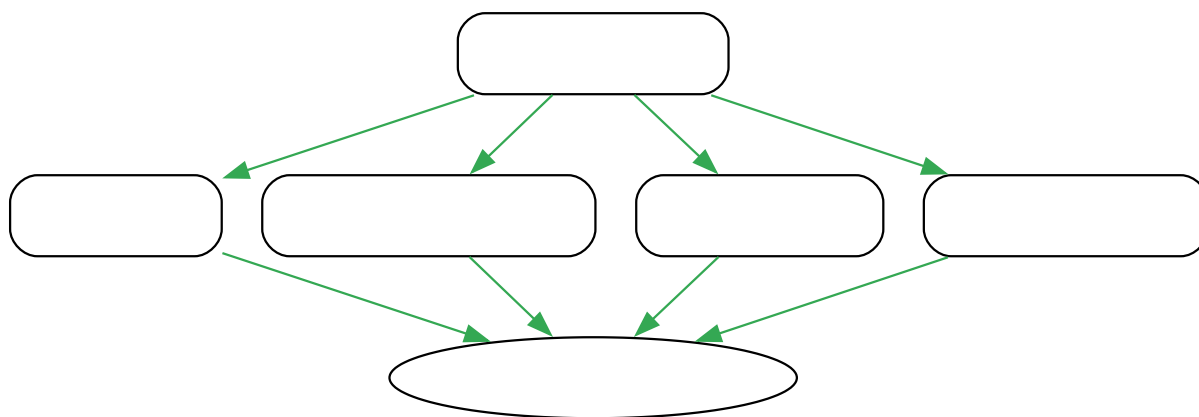
Visualizing Workflows and Concepts

To aid in the understanding of experimental and logical processes, the following diagrams are provided in DOT language.



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Caption: A generalized workflow for a chemical synthesis experiment.



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